Cas no 160590-36-3 (2-methoxy-4-methyl-3-nitropyridine)
2-methoxy-4-methyl-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Methoxy-3-nitro-4-methylpyridine
- 2-Methoxy-3-nitro-4-picoline
- 2-Methoxy-4-methyl-3-nitropyridine
- Pyridine,2-methoxy-4-methyl-3-nitro-
- Pyridine, 2-methoxy-4-methyl-3-nitro-
- 2-methoxy-4-methyl-3-nitro-pyridine
- PubChem6587
- 2-methyl-(2R)-butanamide
- BGHDKUHZYJCOQG-UHFFFAOYSA-N
- 4-methyl-2-methoxy-3-nitropyridine
- SBB065496
- FCH922889
- 2-methoxy-3-nitro-4-methyl pyridine
- VP10364
- RP23074
- J-509793
- DS-11324
- PB48906
- 160590-36-3
- SY023709
- FT-0645872
- A3552
- DTXSID20450785
- AC1622
- SCHEMBL7222277
- CS-0082356
- AKOS006346045
- MFCD08277286
- DB-003900
- 2-methoxy-4-methyl-3-nitropyridine
-
- MDL: MFCD08277286
- Inchi: 1S/C7H8N2O3/c1-5-3-4-8-7(12-2)6(5)9(10)11/h3-4H,1-2H3
- InChI Key: BGHDKUHZYJCOQG-UHFFFAOYSA-N
- SMILES: O(C)C1C(=C(C)C=CN=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 168.05300
- Monoisotopic Mass: 168.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.9
- XLogP3: 1.4
Experimental Properties
- Density: 1.247
- Melting Point: 38-40 ºC
- Boiling Point: 270 ºC
- Flash Point: 117 ºC
- PSA: 67.94000
- LogP: 1.83000
2-methoxy-4-methyl-3-nitropyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-methoxy-4-methyl-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029000260-10g |
2-Methoxy-4-methyl-3-nitropyridine |
160590-36-3 | 97% | 10g |
$232.47 | 2022-04-02 | |
| Alichem | A029000260-25g |
2-Methoxy-4-methyl-3-nitropyridine |
160590-36-3 | 97% | 25g |
$469.37 | 2022-04-02 | |
| Fluorochem | 036176-250mg |
2-Methoxy-4-methyl-3-nitropyridine |
160590-36-3 | 97% | 250mg |
£14.00 | 2022-03-01 | |
| Fluorochem | 036176-1g |
2-Methoxy-4-methyl-3-nitropyridine |
160590-36-3 | 97% | 1g |
£31.00 | 2022-03-01 | |
| Fluorochem | 036176-5g |
2-Methoxy-4-methyl-3-nitropyridine |
160590-36-3 | 97% | 5g |
£142.00 | 2022-03-01 | |
| Fluorochem | 036176-10g |
2-Methoxy-4-methyl-3-nitropyridine |
160590-36-3 | 97% | 10g |
£238.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M181851-1g |
2-methoxy-4-methyl-3-nitropyridine |
160590-36-3 | 98% | 1g |
¥181.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M181851-25g |
2-methoxy-4-methyl-3-nitropyridine |
160590-36-3 | 98% | 25g |
¥2852.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M181851-5g |
2-methoxy-4-methyl-3-nitropyridine |
160590-36-3 | 98% | 5g |
¥724.90 | 2023-09-01 | |
| Chemenu | CM173900-5g |
2-Methoxy-4-methyl-3-nitropyridine |
160590-36-3 | 95% | 5g |
$180 | 2021-08-05 |
2-methoxy-4-methyl-3-nitropyridine Suppliers
2-methoxy-4-methyl-3-nitropyridine Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic 1,3-dipolar compounds Allyl-type 1,3-dipolar organic compounds C-nitro compounds
- Solvents and Organic Chemicals Organic Compounds Organic 1,3-dipolar compounds Allyl-type 1,3-dipolar organic compounds Organic nitro compounds C-nitro compounds
- Solvents and Organic Chemicals Organic Compounds
Additional information on 2-methoxy-4-methyl-3-nitropyridine
Comprehensive Guide to 2-Methoxy-4-methyl-3-nitropyridine (CAS No. 160590-36-3): Properties, Applications, and Industry Insights
2-Methoxy-4-methyl-3-nitropyridine (CAS No. 160590-36-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitropyridine derivative features a unique molecular structure combining methoxy, methyl, and nitro functional groups, making it valuable for synthesizing bioactive molecules. Recent studies highlight its role as a key intermediate in developing crop protection agents and drug discovery programs, particularly for kinase inhibitors.
The compound's thermal stability (decomposition point >200°C) and moderate solubility in polar organic solvents like DMSO and ethanol make it suitable for diverse reaction conditions. Analytical characterization through HPLC, NMR, and mass spectrometry confirms high purity (>98%) in commercial samples. Researchers particularly value its electron-withdrawing nitro group, which facilitates nucleophilic substitution reactions - a property leveraged in creating antimicrobial compounds and fluorescence probes.
In the context of green chemistry trends, manufacturers now employ catalytic nitration methods to produce 2-methoxy-4-methyl-3-nitropyridine with reduced environmental impact. This aligns with growing industry demand for sustainable synthetic routes, as evidenced by 23% annual growth in eco-friendly intermediate patents since 2020. The compound's low acute toxicity profile (LD50 >2000 mg/kg in rodent studies) further enhances its appeal for commercial applications.
Emerging applications include its use in OLED materials development, where the nitropyridine core contributes to electron transport properties. A 2023 study in Advanced Materials demonstrated its utility in creating blue-emitting dopants with 18% quantum efficiency. Additionally, the agrochemical sector utilizes this intermediate for novel neonicotinoid alternatives, addressing regulatory restrictions on conventional pesticides.
Quality control protocols for CAS 160590-36-3 emphasize strict control of isomeric impurities, particularly the 5-nitro regioisomer, which can affect downstream reactions. Leading suppliers provide GC-MS certified batches with detailed residual solvent analysis, meeting ICH Q3C guidelines. Storage recommendations include amber glass containers under nitrogen atmosphere at -20°C for long-term stability.
From a market perspective, the global nitropyridine derivatives market is projected to reach $420 million by 2028 (CAGR 6.7%), driven by demand from Asia-Pacific pharmaceutical manufacturers. Custom synthesis services now offer deuterated versions of 2-methoxy-4-methyl-3-nitropyridine for metabolic studies, while continuous flow chemistry approaches reduce production costs by 40% compared to batch processes.
Recent patent analyses reveal innovative applications in photoredox catalysis, where the compound serves as a radical acceptor in C-C bond formations. Its redox potential (-1.32V vs SCE) makes it suitable for visible-light-mediated reactions, a rapidly growing field in organic synthesis. Researchers are also exploring its potential in metal-organic frameworks (MOFs) for gas storage applications.
For laboratory handling, standard PPE including nitrile gloves and safety goggles is recommended. The compound shows excellent compatibility with Palladium catalysis systems, enabling efficient Suzuki-Miyaura couplings - a feature exploited in creating biaryl pharmaceutical scaffolds. Thermal analysis indicates an exothermic decomposition onset at 280°C, requiring caution during high-temperature reactions.
Analytical method development for 2-methoxy-4-methyl-3-nitropyridine typically employs reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase). The compound's UV-Vis spectrum shows characteristic absorption at 274 nm (ε=6500 M-1cm-1), useful for reaction monitoring. Emerging machine learning approaches now predict optimal reaction conditions for derivatives, reducing experimental screening time by 70%.
Environmental fate studies indicate aerobic soil degradation half-life of 28 days, with no bioaccumulation potential (log Pow =1.2). Regulatory filings under REACH have confirmed its classification as non-PBT (persistent, bioaccumulative, toxic). These characteristics position CAS 160590-36-3 favorably compared to traditional halogenated intermediates in sustainable chemistry initiatives.
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